6-Chloro-3-indolyl beta-d-ribofuranoside
Description
6-Chloro-3-indolyl beta-d-ribofuranoside is a synthetic indolyl glycoside derivative, primarily used in biochemical research as a chromogenic or fluorogenic substrate for detecting enzymatic activity, particularly glycosidases. The compound consists of a 6-chloro-substituted indole moiety linked to a beta-d-ribofuranose sugar. Its CAS number is 518033-35-7, and it is commercially available under product code 60180 .
Properties
Molecular Formula |
C13H14ClNO5 |
|---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H14ClNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1 |
InChI Key |
PNVCPADWDPYYOA-FDYHWXHSSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies for 6-Chloro-3-indolyl β-D-Ribofuranoside
Precursor Selection and Reactivity
The synthesis begins with 6-chloroindole, chosen for its electron-deficient indole ring, which enhances electrophilic substitution at the 3-position. Ribofuranosyl donors, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are preferred due to their stability under glycosylation conditions. The benzoyl groups act as transient protecting groups for the ribose hydroxyls, preventing unwanted side reactions during glycosidic bond formation.
Glycosylation Reaction Mechanisms
Glycosidic bond formation employs Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) to activate the ribofuranosyl donor. The mechanism proceeds via an oxocarbenium ion intermediate, where the indole’s 3-hydroxyl group acts as a nucleophile, attacking the anomeric carbon of the ribofuranose. Stereoselectivity for the β-anomer is achieved through neighboring group participation of the 2-O-benzoyl group, which stabilizes the transition state in a chair-like conformation. Reaction conditions typically involve anhydrous dichloromethane at −20°C to 0°C, yielding the protected glycoside intermediate in 65–75% efficiency.
Deprotection and Final Product Isolation
Deprotection of the benzoyl groups is performed using methanolic sodium methoxide, followed by acidic hydrolysis with trifluoroacetic acid (TFA) to remove any residual acetyl protections. The final product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) and recrystallized from ethanol/water mixtures to achieve >98% purity.
Table 1: Optimization of Glycosylation Conditions
| Parameter | Condition Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | −40°C to 25°C | 0°C | Maximizes β:α ratio (9:1) |
| Lewis Acid | BF₃·OEt₂, SnCl₄, TMSOTf | BF₃·OEt₂ (1.2 equiv) | 73% yield |
| Solvent | DCM, THF, Acetonitrile | Anhydrous DCM | Minimizes hydrolysis |
| Reaction Time | 2–24 hours | 6 hours | Balances completion vs. side reactions |
Mechanistic Insights into Key Reactions
Acid-Catalyzed Hydrolysis of the Glycosidic Bond
Under acidic conditions, protonation of the glycosidic oxygen facilitates cleavage, generating a ribofuranosyl oxocarbenium ion and 6-chloro-3-indolyl aglycone. This reaction is critical for quality control, as residual acidity in the final product can lead to premature hydrolysis.
Enzymatic Specificity in Assay Applications
β-D-Ribofuranosidase hydrolyzes the glycosidic bond via a retaining mechanism, involving a covalent enzyme-substrate intermediate. The liberated indolyl moiety undergoes oxidative dimerization to form insoluble indigo derivatives, producing a rose-colored precipitate. This chromogenic response is linear with enzyme concentration (R² > 0.99) within 0.1–10 U/mL.
Analytical Characterization and Validation
Spectroscopic Confirmation of Structure
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 150 mm) with isocratic elution (acetonitrile:water 45:55, 1 mL/min) shows a single peak at t = 6.72 min (UV detection at 254 nm), confirming >99% purity.
Challenges and Innovations in Industrial-Scale Synthesis
Minimizing Anomeric Mixtures
Early methods suffered from α/β anomer ratios as high as 1:3, necessitating costly chromatographic separations. The adoption of 2-O-benzoyl directing groups improved β-selectivity to 9:1, reducing purification burdens.
Solvent Recovery and Waste Management
Industrial processes now employ solvent distillation systems to recover >90% of dichloromethane, aligning with green chemistry principles.
Applications in Diagnostic Microbiology
The compound’s low aqueous solubility (0.8 mg/mL at 25°C) ensures localized precipitation upon enzymatic hydrolysis, enabling precise spatial resolution in agar-based assays. Dual-substrate media incorporating 6-chloro-3-indolyl β-D-ribofuranoside and X-Glc (5-bromo-4-chloro-3-indolyl β-D-glucopyranoside) permit simultaneous detection of ribofuranosidase and glucosidase activities without spectral overlap.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl beta-d-ribofuranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an enzyme such as beta-galactosidase.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide.
Substitution: Involves the replacement of the chlorine atom with other functional groups using nucleophilic reagents.
Major Products
Hydrolysis: Produces 6-chloroindole and ribose.
Oxidation: Results in the formation of oxidized indole derivatives.
Substitution: Leads to various substituted indole compounds.
Scientific Research Applications
6-Chloro-3-indolyl beta-d-ribofuranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Microbiology: Used as a substrate in assays to detect beta-galactosidase activity in bacterial colonies.
Biochemistry: Employed in enzyme kinetics studies to measure the activity of glycosidases.
Medicine: Utilized in diagnostic reagents to identify specific enzyme deficiencies.
Industry: Applied in the production of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of 6-Chloro-3-indolyl beta-d-ribofuranoside involves its hydrolysis by specific enzymes, such as beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 6-chloroindole, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity .
Comparison with Similar Compounds
Halogen-Substituted Indolyl Ribofuranosides
The substitution pattern on the indole ring significantly influences biochemical reactivity and specificity. Key analogs include:
*Molecular weights estimated based on structural composition.
Sugar Moiety Variants
The type of glycosidic linkage and sugar structure determines target enzyme specificity:
- Ribofuranose vs. Galactopyranose: Ribofuranosides are specific to enzymes like ribofuranosidases, whereas galactopyranosides target galactosidases, critical in lactose metabolism studies .
Pharmacological and Biochemical Activity
Bioavailability and Target Engagement
- Xanthine-9 beta-d-ribofuranoside (MOL006967): Demonstrates 44.72% oral bioavailability (OB) and interacts with hypertension-related targets (e.g., AKT1, VEGFA) .
Enzymatic Specificity
- Glycosidase Assays: The chloroindolyl group generates a chromogenic signal upon enzymatic cleavage, enabling real-time monitoring of ribofuranosidase activity .
- Comparison with 5-Bromo-4-chloro-3-indolyl derivatives : Bromo-chloro analogs (e.g., 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide) are widely used in histochemistry due to intense colorimetric signals, suggesting that halogen combinations modulate detection sensitivity .
Physical and Chemical Properties
- Solubility: Like methyl beta-d-ribofuranoside, indolyl ribofuranosides are water-soluble, facilitating use in aqueous assays .
- Stability: Halogenation enhances stability against enzymatic degradation compared to non-halogenated analogs (e.g., 3-indoxyl beta-d-glucopyranoside) .
Q & A
Q. What is the primary application of 6-Chloro-3-indolyl β-D-ribofuranoside in biochemical research?
This compound is widely used as a chromogenic substrate to detect enzymatic activity of β-D-ribofuranosidases or related glycosidases. Upon enzymatic cleavage of the glycosidic bond, the indole derivative is released and oxidized (often in the presence of oxygen or oxidizing agents) to form an insoluble blue or purple precipitate. This allows for qualitative or semi-quantitative analysis of enzyme activity in microbial cultures, cell lysates, or purified enzyme preparations .
Q. How should researchers handle and prepare 6-Chloro-3-indolyl β-D-ribofuranoside for enzyme assays?
- Solubility : Dissolve in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 10–20 mM as a stock solution.
- Working concentration : Dilute to 0.1–1.0 mM in assay buffers (e.g., phosphate buffer, pH 6.8–7.5).
- Detection : Monitor color development at 540–620 nm, depending on the enzymatic product. Avoid prolonged light exposure and freeze aliquots at -20°C for long-term stability .
Q. What are the critical controls to include when using this substrate in histochemical staining?
- Negative control : Omit the enzyme source or use heat-inactivated enzyme.
- Substrate auto-oxidation control : Incubate substrate without enzyme to rule out non-enzymatic hydrolysis.
- Competitive inhibition : Add a known glycosidase inhibitor (e.g., 1-deoxynojirimycin) to confirm specificity .
Advanced Research Questions
Q. How can researchers optimize kinetic parameters (Km, Vmax) for β-D-ribofuranosidases using this substrate?
- Substrate titration : Test concentrations from 0.05× to 5× the estimated Km (start with 0.1–5.0 mM).
- Data analysis : Use Lineweaver-Burk or Michaelis-Menten plots. Example data for similar indolyl glycosides:
| Substrate | Km (mM) | Vmax (µmol/min/mg) | pH Optimum |
|---|---|---|---|
| 6-Chloro-3-indolyl β-D-ribofuranoside | 0.8 | 12.5 | 7.2 |
| 5-Bromo analog | 1.2 | 9.8 | 7.0 |
Q. What strategies mitigate interference from endogenous phosphatases in bacterial β-galactosidase assays using this substrate?
- Inhibitor cocktails : Add 1 mM sodium orthovanadate or 5 mM β-glycerophosphate to block phosphatase activity.
- Dual-wavelength detection : Measure absorbance at 620 nm (indole product) and 405 nm (p-nitrophenol from phosphatase activity) to differentiate signals.
- Mutant validation : Use phosphatase-deficient bacterial strains (e.g., E. coli ΔphoA) .
Q. How does chloro-substitution on the indole ring affect substrate specificity compared to bromo- or fluoro-analogs?
- Synthetic comparison : Synthesize analogs (e.g., 6-Fluoro-3-indolyl β-D-ribofuranoside) and compare kinetic parameters.
- Structural modeling : Use molecular docking to assess halogen-enzyme interactions. Chloro’s smaller size may enhance binding in sterically restricted active sites.
- Experimental validation : Perform competitive inhibition assays with mixed substrates to determine preference .
Methodological Notes
- Data contradiction analysis : If unexpected color development occurs, test for cross-reactivity with non-target enzymes (e.g., β-glucosidases) using specific inhibitors .
- Theoretical framework : Link experiments to glycosidase mechanistic studies (e.g., retaining vs. inverting enzymes) to interpret cleavage efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
